4-(Cyclopentylamino)benzonitrile
Description
The compound 4-(Cyclopentylamino)benzonitrile is a notable molecule within the broader class of benzonitrile (B105546) derivatives. Its structure, featuring a central benzonitrile core with a cyclopentylamino substituent at the fourth position, provides a unique combination of properties that make it a subject of interest in both chemical and biological studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1019512-92-5 |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol appchemical.com |
| SMILES | N#Cc1ccc(cc1)NC1CCCC1 appchemical.com |
Properties
IUPAC Name |
4-(cyclopentylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-8,11,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGJOYDBXGFEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651472 | |
| Record name | 4-(Cyclopentylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019512-92-5 | |
| Record name | 4-(Cyclopentylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Design and Computational Chemistry for 4 Cyclopentylamino Benzonitrile and Analogues
Utilization in Functional Material Development
The unique combination of a polar nitrile group and a secondary amine within the 4-(Cyclopentylamino)benzonitrile structure suggests its potential as a building block for functional materials. The nitrile group can participate in various chemical transformations and can influence the electronic properties of a material. The cyclopentylamino group can affect solubility, molecular packing, and intermolecular interactions.
Role as Ligands in Catalytic Systems
The nitrogen atom of the secondary amine and the nitrile group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests that the compound could serve as a ligand in the formation of metal complexes for catalytic applications. However, specific examples of catalytic systems employing this particular benzonitrile (B105546) derivative are not readily found in current research.
Advanced Polymer Synthesis and Modification
The functional groups of this compound present possibilities for its use in polymer chemistry.
The synthesis of polymers with precisely controlled structures is a key area of materials science. While research on creating polymers with pendant azobenzonitrile moieties exists, demonstrating the use of benzonitrile derivatives in polymer synthesis, specific studies detailing the use of this compound for creating precision polymer architectures are absent from the available literature. nih.gov
Conclusion
4-(Cyclopentylamino)benzonitrile is a chemical compound with established physical and chemical properties. While its molecular structure suggests potential for a variety of applications in materials science—ranging from the development of functional materials and catalytic ligands to integration into nanomaterials and advanced polymers—there is a notable lack of specific, documented research to substantiate these potential uses. Further investigation is required to explore and validate the role of this compound in the advanced material applications outlined in this article.
Applications in Materials Science and Engineering for Benzonitrile Compounds
Advanced Polymer Synthesis and Modification
Application in Controlled Polymerization Techniques
Controlled radical polymerization techniques are essential for synthesizing polymers with well-defined molecular weights, architectures, and low dispersity. Benzonitrile (B105546) derivatives have emerged as key components in photochemically-mediated, metal-free Atom Transfer Radical Polymerization (ATRP). In this process, a photocatalyst absorbs light and initiates the polymerization of monomers like methyl methacrylate (B99206) (MMA) in a controlled manner.
Research has demonstrated that certain complex benzonitrile derivatives can act as highly efficient organic photocatalysts. These molecules typically feature a donor-acceptor structure to facilitate the necessary electronic transitions upon light absorption. For instance, thienothiophene derivatives incorporating diphenylamino and benzonitrile moieties have been successfully used as activators for the polymerization of MMA, yielding polymers with predictable molecular weights and narrow molecular weight distributions. acs.orgulakbim.gov.trresearchgate.net The process is controlled by switching a light source on and off, providing excellent temporal control over the polymerization. acs.orgulakbim.gov.tr
While direct studies on 4-(Cyclopentylamino)benzonitrile in this specific application are not widely documented, its inherent donor-acceptor structure (cyclopentylamino as the donor, nitrile as the acceptor) suggests its potential as a candidate for designing new organic photocatalysts for controlled polymerization.
Table 1: Examples of Benzonitrile Derivatives in Photoinduced Metal-Free ATRP
| Compound Name | Abbreviation | Role | Ref. |
|---|---|---|---|
| 4-[2-(4-diphenylaminophenyl)-thieno[3,2-b]thiophen-3-yl]benzonitrile | TT-TPA | Photocatalyst/Activator | acs.orgresearchgate.net |
| 4-[2,5-bis(4-diphenylaminophenyl)-thieno[3,2-b]thiophen-3-yl]benzonitrile | TPA-TT-TPA | Photocatalyst/Activator | acs.orgulakbim.gov.tr |
| 4-(2-(4-(1,2,2-triphenylvinyl)phenyl) thieno[3,2-b]thiophen-3-yl)benzonitrile | TT-TPE | Photocatalyst/Activator | acs.orgulakbim.gov.tr |
Potential in Electronic and Optoelectronic Materials
The donor-acceptor nature of substituted benzonitriles like this compound makes them promising candidates for use in electronic and optoelectronic devices, where charge transport and energy level tuning are critical.
Organic Semiconductors and Conductive Polymers
Organic semiconductors (OSCs) are the active components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices can be significantly influenced by the molecular structure of the OSCs and the use of additives.
Aminobenzonitrile derivatives have been shown to be effective in this area. For example, 4-aminobenzonitrile (B131773) has been used as a molecular additive to improve the air and moisture stability of OSC films in OFET-based gas sensors. nih.govacs.org The addition of 4-aminobenzonitrile to an indacenodithiophene-co-benzothiadiazole polymer effectively prevents moisture adsorption, leading to highly reliable and recoverable ammonia (B1221849) gas sensing over extended periods. nih.govacs.org Other derivatives, such as 3-fluoro-4-aminobenzonitrile, are noted for their potential in preparing OSCs where the amino and cyano groups influence charge mobility and photoelectronic properties. organicintermediate.com Furthermore, patents have mentioned compounds like 4-[(4-Chlorophenyl)amino]benzonitrile in organic semiconductor compositions. chiralen.com
In a related application, 4-(aminomethyl)benzonitrile (B84873) hydrochloride was used as an additive to passivate defects and adjust energy levels in perovskite solar cells, significantly boosting their efficiency and stability. acs.org These findings highlight the utility of the aminobenzonitrile scaffold in enhancing the performance and stability of various electronic devices.
Application in Liquid Crystal Materials (based on benzonitrile core)
The benzonitrile core is a fundamental building block for many liquid crystal (LC) materials, which are essential for display technologies (LCDs). The nitrile group provides a strong dipole moment, leading to a high positive dielectric anisotropy. This property is crucial as it allows the liquid crystal molecules to align with an applied electric field, which is the basic principle of operation for most LCDs.
Benzonitrile-based compounds are valued for their chemical stability and their ability to form stable liquid crystal phases. acs.org By modifying the rest of the molecule, researchers can design LC materials with tailored properties such as specific operating temperature ranges, viscosity, and birefringence for applications like fast-switching displays. acs.org
Research into novel LC structures includes the synthesis of liquid crystalline trimers, where a central core, such as 2,3,4-trihydroxy benzonitrile, is connected to three mesogenic units (like 4-cyanobiphenyl) via flexible spacers. These materials have been shown to exhibit nematic liquid crystal phases over very broad temperature ranges, including at room temperature, which is highly desirable for practical applications.
Table 2: Research on Benzonitrile-Based Liquid Crystal Trimers
| Central Core | Mesogenic Unit | Key Finding | Ref. |
|---|---|---|---|
| 2,3,4-trihydroxy benzonitrile | 4-cyanobiphenyl | Exhibit stable nematic phases over wide temperature ranges, including ambient temperature. |
Surface Functionalization and Interface Engineering
The ability to modify and control the properties of surfaces is critical in fields ranging from electronics to biotechnology. Benzonitrile compounds can be used for surface functionalization, where their polar nitrile group can interact with surfaces or act as a chemical handle.
Studies have shown that benzonitrile derivatives can serve as molecular anchors on the surfaces of nano-structured materials. In one example, benzonitrile was shown to bind selectively to specific sites within the nano-channels of a metal-macrocycle framework through hydrogen bonding, demonstrating its utility in creating precisely modified surfaces. tandfonline.com
A more prominent application is in the formation of self-assembled monolayers (SAMs), which are ordered, single-molecule-thick layers that can dramatically alter a surface's properties, such as its work function. Molecules containing a cyanophenyl group have been used to create SAMs on silicon for applications in molecular electronics. nih.gov For instance, a SAM made from (E)-1-(4-cyanophenyl)-N-(3-(triethoxysilyl)propyl)methanimine on a silicon surface produced a molecular rectifier with a high rectification ratio, showcasing the potential for creating hybrid electronic systems. nih.gov This approach combines the robust manufacturing of silicon technology with the tunable functionalities of molecular layers. The cyanophenyl moiety plays a key role in controlling the electronic properties at the molecule-electrode interface. nih.gov
Conclusion and Future Directions
Summary of Key Research Findings on 4-(Cyclopentylamino)benzonitrile and its Analogs
Table 1: Basic Information for this compound
| Property | Value | Source |
| CAS Number | 1019512-92-5 | chemicalbook.comchemscene.com |
| Molecular Formula | C12H14N2 | chemicalbook.comchemscene.com |
| Molecular Weight | 186.25 g/mol | chemicalbook.com |
In contrast, significant research has been conducted on its parent molecule, 4-Aminobenzonitrile (B131773) , and various N-substituted analogs. 4-Aminobenzonitrile serves as a crucial intermediate in the synthesis of pharmaceuticals and advanced materials. guidechem.com For instance, it is a building block for drugs like the anti-HIV agent Etravirine and the anticoagulant Dabigatran etexilate. guidechem.comresearchgate.net Its derivatives are also explored for their potential as kinase inhibitors and in the development of liquid crystal materials. guidechem.comontosight.ai
The broader class of N-substituted benzonitriles has been investigated for various biological activities. For example, derivatives of 4-aminoquinolines synthesized from 2-aminobenzonitriles have shown potential as antimalarial agents. cardiff.ac.uk Furthermore, biphenyl (B1667301) carbonitrile derivatives have been synthesized and screened for antibacterial, antifungal, and antimalarial activities. nih.gov The general synthetic strategy often involves the reaction of a halogenated benzonitrile (B105546) with the desired amine. ontosight.ai
Identification of Unexplored Research Avenues and Mechanistic Insights
The scarcity of dedicated research on This compound highlights a significant gap in the scientific literature and presents numerous opportunities for investigation.
Synthesis and Characterization: While general methods for the synthesis of N-alkylated benzonitriles exist, a detailed and optimized synthetic protocol for this compound has not been published. cardiff.ac.ukpatsnap.compatsnap.com A systematic study of its synthesis, purification, and characterization using modern analytical techniques is a fundamental first step. This would include obtaining and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to establish a definitive spectroscopic profile.
Structural Analysis: The solid-state structure of this compound has not been determined. X-ray crystallographic studies would provide valuable insights into its molecular geometry, intermolecular interactions, and packing in the solid state. This information is crucial for understanding its physical properties and for computational modeling studies.
Medicinal Chemistry: The biological activities of this compound are entirely unexplored. Given that related benzonitrile derivatives exhibit a range of pharmacological properties, a comprehensive screening program is warranted. ontosight.ainih.gov Key areas for investigation include its potential as a kinase inhibitor, an antimicrobial agent, or an antimalarial compound. Structure-activity relationship (SAR) studies, comparing its activity to analogs with different cycloalkyl groups (e.g., cyclopropyl, cyclohexyl) or substitutions on the benzene (B151609) ring, would be highly informative for the rational design of more potent and selective therapeutic agents.
Emerging Applications and Interdisciplinary Opportunities in Chemical Biology and Advanced Materials
The unique structural features of this compound suggest potential applications in the cutting-edge fields of chemical biology and advanced materials.
Chemical Biology: The benzonitrile moiety can participate in bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. nih.gov While not as commonly used as azides or alkynes, nitrile groups can be involved in specific ligation reactions. Investigating the potential of this compound or its derivatives as bioorthogonal probes could open new avenues for labeling and studying biomolecules in their native environment.
Advanced Materials: Benzonitrile derivatives are known components of liquid crystals. guidechem.comossila.com The specific shape and polarity of this compound, with its flexible cyclopentyl group and polar nitrile group, may impart interesting liquid crystalline properties. wikipedia.orgnih.gov Synthesis and characterization of this compound and its analogs could lead to the discovery of new materials for display technologies or other optical applications. The interplay between the molecular structure and the resulting mesophase behavior is a rich area for research.
Challenges and Future Perspectives in the Development and Application of this compound
The path from a relatively unstudied chemical compound to a valuable tool in science and technology is fraught with challenges, but also full of potential.
Synthetic Challenges: While the synthesis of secondary amines from nitriles is a known transformation, achieving high selectivity and yield can be challenging due to the potential for over-alkylation to form tertiary amines. researchgate.netresearchgate.net Developing a robust and scalable synthesis for this compound will be a critical first step. The synthesis of polysubstituted aminoquinolines from aminobenzonitriles also highlights the complexities of reactions involving this scaffold. cardiff.ac.uk
Future Perspectives: The future of research on this compound will depend on the initial findings from its synthesis, characterization, and preliminary screening. A multidisciplinary approach, combining synthetic organic chemistry, medicinal chemistry, materials science, and chemical biology, will be essential to fully unlock its potential. The initial focus should be on building a solid foundation of fundamental knowledge about this compound. Based on these findings, more targeted research can be pursued, potentially leading to the development of new drugs, advanced materials, or tools for biological research. The journey to understand and utilize this compound has just begun, and the unexplored territory it represents is a compelling invitation for scientific discovery.
Q & A
Q. Basic
- NMR Spectroscopy : 1H NMR (δ 1.5–2.5 ppm for cyclopentyl protons; δ 6.8–7.6 ppm for aromatic protons) and 13C NMR (δ ~115 ppm for nitrile carbon) confirm structural integrity .
- FT-IR : A sharp C≡N stretch at ~2230 cm⁻¹ and N-H stretches (if protonated) near 3300 cm⁻¹ .
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion verification (calculated : 202.3 g/mol) .
- X-ray Crystallography : Resolves steric effects of the cyclopentyl group and torsional angles between the amino and benzonitrile moieties .
How can researchers resolve discrepancies in reaction kinetics observed in CT studies of amino benzonitriles?
Advanced
Discrepancies often arise from solvent-specific solvation times () and competing relaxation pathways. For example:
- In P4C, follows a two-state model with time-independent rates.
- In P6C, multiexponential decays suggest time-dependent spectral shifts due to solvation inertia.
Methodological Recommendations :
Use ultrafast transient absorption spectroscopy (<1 ps resolution) to decouple LE/CT dynamics.
Apply dielectric continuum models to correlate with solvent polarity ().
Conduct temperature-dependent studies to extract activation parameters (, ΔH, ΔS) .
What safety precautions should be taken when handling this compound in laboratory settings?
Q. Basic
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4 ).
- Storage : Inert atmosphere (N2/Ar) at 2–8°C to prevent degradation.
- Waste Disposal : Neutralize with dilute HCl before aqueous disposal.
Note : Chronic toxicity data are limited; assume mutagenic potential and avoid skin contact .
How does the steric bulk of the cyclopentyl group affect the reactivity of this compound?
Advanced
The cyclopentyl group introduces steric hindrance, which:
Reduces Nucleophilic Reactivity : Slows SNAr reactions compared to smaller amines (e.g., methylamino derivatives).
Modifies Photophysical Behavior : Increased torsional strain between the amino and benzonitrile groups enhances CT state stabilization, as seen in X-ray data (twist angles >30°) .
Impacts Solubility : Lower solubility in polar solvents compared to linear alkylamino analogs.
Table 2: Comparative Reactivity of Amino Benzonitriles
| Substituent | (M⁻¹s⁻¹) | CT Emission Intensity |
|---|---|---|
| Cyclopentyl | 0.05 | High |
| Methyl | 0.12 | Moderate |
| Pyrrolidinyl | 0.08 | High |
What strategies optimize the yield of this compound in multistep syntheses?
Q. Advanced
Protection/Deprotection : Temporarily protect the nitrile group (e.g., as a thioamide) during amine coupling to prevent side reactions.
Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <4 hours (e.g., 100°C, 300 W).
Catalytic Systems : Palladium/copper catalysts enable Buchwald-Hartwig amination of 4-bromobenzonitrile, though nitrile stability must be monitored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
